molecular formula C10H8N2O2 B2746256 4-Aminoisoquinoline-6-carboxylic acid CAS No. 1956332-68-5

4-Aminoisoquinoline-6-carboxylic acid

Cat. No.: B2746256
CAS No.: 1956332-68-5
M. Wt: 188.186
InChI Key: IUYXRLRVPIBHQA-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the class of isoquinoline derivatives and exhibits interesting biological properties. This compound is characterized by the presence of an amino group at the 4th position and a carboxylic acid group at the 6th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisoquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method provides a facile and efficient route to obtain quinoline-4-carboxylic acids, which can be further modified to introduce the amino group at the 4th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rare-earth metal catalysts, and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions on isoquinoline derivatives can yield pyridine-3,4-dicarboxylic acid and its corresponding anhydride when treated with alkaline potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields pyridine-3,4-dicarboxylic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohol or aldehyde.

Scientific Research Applications

4-Aminoisoquinoline-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: The compound exhibits potential therapeutic activities, including anticancer, antibacterial, and antiviral properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

4-Aminoisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

    Isoquinoline: A structural isomer of quinoline, isoquinoline is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Quinoline: Another heterocyclic aromatic compound, quinoline has a benzene ring fused to a pyridine ring and exhibits similar chemical properties.

    Pyridine-3,4-dicarboxylic acid: An oxidation product of isoquinoline, this compound has two carboxylic acid groups at the 3rd and 4th positions of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

4-aminoisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYXRLRVPIBHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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